Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate
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Overview
Description
Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate is a chemical compound with the molecular formula C7H9BF5KO. It is a potassium salt of a boronic acid derivative, featuring a difluoro-substituted spirocyclic structure. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate typically involves the reaction of 2,2-difluoro-6-oxaspiro[2.5]octane with trifluoroboronic acid in the presence of potassium hydroxide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The key is to maintain precise control over reaction conditions, such as temperature, pressure, and the use of inert atmospheres to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are often used.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various organoboron compounds.
Scientific Research Applications
Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Biology: The compound can be used in the study of enzyme inhibition and as a tool in biochemical assays.
Industry: It is utilized in the production of advanced materials and in catalysis processes.
Mechanism of Action
The mechanism by which Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate exerts its effects involves its ability to act as a Lewis acid. It can coordinate to various nucleophiles, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological macromolecules or catalytic sites in industrial processes.
Comparison with Similar Compounds
Potassium (2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate
Potassium (6-oxaspiro[2.5]octan-1-yl)trifluoroborate
Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine
Uniqueness: Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate is unique due to its difluoro-substituted spirocyclic structure, which imparts distinct chemical properties compared to its analogs. This structural feature enhances its reactivity and stability, making it a valuable reagent in various chemical reactions.
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Properties
IUPAC Name |
potassium;(2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BF5O.K/c9-7(10)5(8(11,12)13)6(7)1-3-14-4-2-6;/h5H,1-4H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKXWRVHFBJZCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1C2(C1(F)F)CCOCC2)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BF5KO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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